Tr-PEG6

Description

Evolution of Polyethylene Glycol (PEG) in Synthetic and Biological Contexts

The utilization of polyethylene glycol in biological applications traces back to the 1970s, initially focusing on conjugating PEG to proteins to enhance their circulation time and reduce immunogenicity chempep.combiochempeg.com. Over time, the understanding and synthesis of PEG evolved significantly. This evolution moved from using polydisperse mixtures of PEG, which have a range of molecular weights, to the development of monodisperse PEG linkers with precisely defined molecular weights and terminal functionalities chempep.combiochempeg.com. This shift enabled more controlled and reproducible chemical modifications and bioconjugation strategies. PEG is generally regarded as biologically inert and safe by regulatory bodies wikipedia.org. Its structure is commonly represented as H−(O−CH₂−CH₂)n−OH, where 'n' indicates the number of repeating ethylene oxide units wikipedia.org.

Significance of Oligoethylene Glycol Linkers in Contemporary Chemical Biology

Oligoethylene glycol (OEG) linkers, which are short, discrete-length PEG chains, hold particular significance in contemporary chemical biology. Their defined length and hydrophilic nature provide a flexible spacer that can connect various molecular entities while imparting beneficial properties chempep.comacs.orgnih.gov. These properties include enhanced water solubility, reduced aggregation, and improved pharmacokinetics of conjugated molecules chempep.combiochempeg.com. OEG linkers are employed in bioconjugation, pegylation applications, and as structural units in the synthesis of complex molecular architectures like dendrimers and hydrogels chempep.comatamanchemicals.com. They are attractive linker substrates due to their commercial availability and biocompatibility acs.org.

Rationale for Dedicated Research on Tr-PEG6 as a Specialized Chemical Building Block

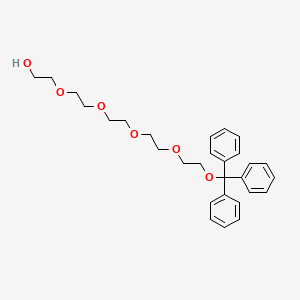

Dedicated research on specific oligoethylene glycol derivatives like this compound is driven by the need for highly controlled and selective chemical modifications in complex synthetic schemes. This compound, specifically trityl-protected hexaethylene glycol, is a specialized building block due to the strategic incorporation of a trityl (triphenylmethyl) protecting group at one terminus of a hexaethylene glycol chain. The hexaethylene glycol (PEG6) segment provides a defined, hydrophilic spacer of a specific length medchemexpress.comumich.edu. The trityl group serves as a robust, yet selectively removable, protecting group for one of the terminal hydroxyl functionalities of the hexaethylene glycol. This selective protection is crucial in multi-step synthesis, allowing for the controlled reaction at the unprotected hydroxyl group while preventing unintended reactions at the protected end umich.eduajchem-a.com. The ability to selectively deprotect the trityl group under mild acidic conditions provides a handle for subsequent conjugation or modification reactions umich.edunih.gov. This combination of a defined hydrophilic spacer and a selectively removable protecting group makes this compound invaluable in applications requiring precise control over the attachment and orientation of molecules, such as in the synthesis of antibody-drug conjugates (ADCs) medchemexpress.com and in the controlled introduction of cross-links in nucleic acid structures umich.edu. The development of chromatography-free methods for synthesizing mono-trityl protected glycols further highlights the focus on efficient and controlled synthesis of such specialized building blocks ajchem-a.comresearchgate.net.

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIZOCQZVDVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710418 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141282-24-8 | |

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tr-peg6 and Its Derivatives

Advanced Synthetic Routes to Tr-PEG6 Architectures

Advanced synthetic routes to this compound architectures focus on achieving precise control over the PEG chain length and the introduction of specific functional groups at the termini. The use of protecting groups, such as the trityl group, is a common strategy in these syntheses. biochempeg.comrsc.orgrsc.org

Monofunctionalized this compound Synthesis Strategies

Monofunctionalization of a symmetric diol PEG, like hexaethylene glycol, can be challenging as it can lead to a mixture of monofunctionalized product, unreacted starting material, and the disubstituted byproduct. rsc.org To overcome this, strategies often involve protecting one hydroxyl group before functionalizing the other. The trityl group is frequently employed for this purpose due to its acid-labile nature, allowing for selective removal later in the synthesis. biochempeg.comrsc.org

One approach involves the reaction of hexaethylene glycol with a controlled amount of trityl chloride under specific conditions to favor the formation of the monotritylated product (this compound-OH). rsc.org Subsequent reactions can then be performed on the free hydroxyl group. Another strategy for monofunctionalization involves the use of a trityl-protected short PEG unit, such as Tr-PEG4-OH, which is then iteratively coupled to extend the chain to the desired PEG6 length while maintaining the trityl protection at one end. rsc.orgrsc.org

Heterobifunctional this compound Synthesis Pathways

The synthesis of heterobifunctional PEG derivatives, where the two termini have different functional groups, is synthetically more demanding than preparing homobifunctional derivatives. rsc.org this compound is a key intermediate in the synthesis of heterobifunctional PEG6 derivatives because the trityl group protects one end, allowing for selective functionalization of the other hydroxyl group.

A common pathway involves synthesizing this compound-OH first. The free hydroxyl group can then be converted into various functional groups through reactions such as tosylation rsc.orgrsc.org, mesylation, or activation for coupling with amines, carboxylic acids, or other nucleophiles. After the desired functional group is introduced at one terminus, the trityl group can be selectively removed under mild acidic conditions to reveal a free hydroxyl group at the other terminus, which can then be further functionalized differently. biochempeg.com

An example of a heterobifunctional PEG derivative synthesis utilizing a trityl-protected intermediate is the preparation of Amine PEG Tritylthiol (NH₂-PEG-S-Trt), although this example uses a higher molecular weight PEG. This compound contains a protected thiol (S-Trt) and a free amine group. The trityl group protects the thiol, allowing for reactions with the amine group before deprotecting the thiol. polysciences.com While this specific example is not this compound, it illustrates the principle of using a trityl group for orthogonal protection in heterobifunctional PEG synthesis.

Convergent and Divergent Synthetic Approaches for this compound Conjugates

Both convergent and divergent synthetic strategies can be applied to the synthesis of this compound conjugates, particularly when creating more complex structures or incorporating this compound into larger molecules like dendrimers or branched structures.

In a convergent synthesis , smaller, functionalized building blocks are synthesized independently and then coupled together in a final step to form the target molecule. slideshare.netkthmcollege.ac.innih.gov For this compound conjugates, this could involve synthesizing a this compound block and a functional molecule separately, and then coupling them. This approach can be advantageous for synthesizing complex molecules as it allows for purification of intermediates and minimizes the number of steps performed on the final large molecule.

In a divergent synthesis , synthesis starts from a central core molecule, and functional groups are successively added outwards. slideshare.netkthmcollege.ac.innih.gov While less common for simple linear this compound, a divergent approach might be used if this compound is part of a branched or dendritic structure, where the PEG chains grow outwards from a core. For example, a core molecule with multiple attachment points could be reacted with this compound-OH or a Tr-PEG building block to create a branched structure with this compound arms.

The choice between convergent and divergent synthesis depends on the specific target conjugate, the availability of starting materials, and the desired efficiency and yield. Convergent synthesis is often preferred for creating well-defined, monodisperse conjugates. researchgate.net

Functionalization Strategies of this compound Termini

The primary functionalization strategy for this compound involves modifying the free hydroxyl group at the terminus opposite to the trityl group. This allows for the introduction of a wide variety of functional groups while the trityl group protects the other end.

Amine-Reactive Functionalization of this compound

To create this compound derivatives that can react with amine groups, the free hydroxyl terminus of this compound-OH can be converted into various amine-reactive functionalities. Common strategies include:

Activation as an ester: The hydroxyl group can be reacted with reagents to form activated esters, such as N-hydroxysuccinimide (NHS) esters. researchgate.netlumiprobe.com this compound-NHS ester would readily react with primary amines to form stable amide bonds.

Conversion to a carboxylic acid: The hydroxyl group can be oxidized to a carboxylic acid. This compound-COOH can then be coupled with amines using carbodiimide chemistry (e.g., using EDC/NHS) to form amide bonds.

Conversion to an aldehyde: Oxidation of the terminal hydroxyl group can yield an aldehyde. This compound-aldehyde can react with amines to form imines, which can then be reduced to stable secondary amines.

These amine-reactive this compound derivatives are valuable for conjugating this compound to molecules containing amine groups, such as proteins, peptides, or amine-modified surfaces. The trityl group can be retained during the conjugation reaction and removed later if a free hydroxyl group is desired at that terminus.

| Compound Name | PubChem CID |

| This compound-OH | 127999-16-0 0qy.combiochempeg.com |

| Hexaethylene glycol | 3052 nih.gov |

| Trityl chloride | 16615 ambeed.com |

Data Table: Representative Synthetic Steps for Tr-PEG Synthesis (Based on PEG4 example)

| Step | Reactants | Reagents/Conditions | Product (Intermediate) | Notes | Source |

| A | PEG4, Trityl chloride | Et₃N (instead of pyridine) | Trt-PEG4 (1) | Chromatography-free, by-product (bis-trityl ether) present. rsc.orgrsc.org | rsc.orgrsc.org |

| B | Trt-PEG4 (1) | TsCl, NaOH, H₂O, THF | Trt-PEG4-Ts (2) | Exhaustive tosylation of the remaining hydroxyl group. rsc.org | rsc.org |

| C | Trt-PEG4-Ts (2), PEG4 | NaH, THF, reflux (75-80 °C) | Trt-PEG8 (3) | Williamson ether synthesis, iterative coupling for chain extension. rsc.org | rsc.org |

| D | Trt-PEG8 (3) | TsCl, NaOH, H₂O, THF | Trt-PEG8-Ts (4) | Tosylation for further extension or functionalization. rsc.org | rsc.org |

| E | Trt-PEG8-Ts (4) | TsOH, MeOH | PEG8-Ts (5) | Trityl group removal under acidic conditions. rsc.org | rsc.org |

Detailed Research Findings:

Research has focused on developing efficient and chromatography-free methods for synthesizing monodisperse PEG derivatives, including those utilizing trityl protection. One reported method for synthesizing oligo(ethylene glycol) mono-p-toluenesulfonates (PEGn-Ts), key intermediates for heterobifunctional PEGs, involves a chromatography-free process in high yield and purity. rsc.org This approach uses the trityl group as a protecting group and a hydrophobic tag to facilitate purification by extraction. rsc.org The iterative coupling of PEG units with orthogonal protection strategies, such as using a trityl group and a tosyl group, allows for controlled chain elongation and subsequent functionalization. rsc.orgrsc.org

The use of trityl-protected PEGs in solid-phase synthesis has also been explored, enabling the stepwise addition of PEG monomers onto a solid support to build well-defined PEG chains. The trityl group can be removed under acidic conditions to allow for the next coupling step.

While specific detailed research findings solely focused on this compound beyond its use as an ADC linker intermediate were not extensively detailed in the provided snippets, the general principles of Tr-PEG synthesis and functionalization described apply to the PEG6 length. The trityl group's lability under acidic conditions is a recurring theme for deprotection, enabling further reactions at the previously protected hydroxyl site. biochempeg.comrsc.orgrsc.org

Orthogonal Click Chemistry Modifications involving this compound (e.g., Azide-Alkyne Cycloaddition)

Click chemistry provides highly efficient, reliable, and orthogonal methods for conjugating molecules, making it particularly valuable for the functionalization of complex structures like this compound derivatives. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of click reactions widely applied to PEG chemistry. nih.govthermofisher.comthno.orgbiochempeg.com

To utilize click chemistry with this compound, the scaffold must be functionalized with complementary reactive handles, typically an azide or an alkyne group. Trityl-PEG compounds featuring an azide group, such as Trityl-PEG10-azide, have been reported, demonstrating the feasibility of incorporating click chemistry handles onto trityl-protected PEG structures. medkoo.com Similarly, this compound could be synthesized or modified to bear an azide or alkyne functionality at the unprotected terminus or potentially through modifications along the chain.

The appeal of azide and alkyne groups in click chemistry lies in their small size, high functional group tolerance, and the ability to react under mild conditions, which is advantageous for bioconjugation and the modification of sensitive molecules. thermofisher.combiochempeg.com Heterobifunctional PEG linkers incorporating both azide and alkyne functionalities are also used in click chemistry strategies. lumiprobe.com

Palladium-Mediated Functionalization Techniques for this compound (e.g., C–H Functionalization)

Palladium-catalyzed reactions, particularly C-H functionalization, offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. univ-rennes.frrsc.orgsnnu.edu.cnrsc.org C-H functionalization allows for the direct conversion of C-H bonds into C-functionalized species, potentially simplifying synthetic routes. These reactions often employ directing groups to control the site selectivity of the transformation. rsc.orgsnnu.edu.cn

While palladium catalysis is a cornerstone of modern synthetic chemistry, its direct application for C-H functionalization specifically on the saturated ethylene glycol units of the PEG backbone in this compound is less common compared to its use with more activated C-H bonds (e.g., aromatic or allylic). Palladium-mediated reactions on PEG structures are more frequently employed in cross-coupling reactions at termini that have been pre-functionalized with suitable leaving groups (e.g., halides or pseudohalides).

Research in palladium-catalyzed C-H functionalization continues to expand its scope, and while direct examples on simple PEG chains are scarce in the provided literature, the potential exists for developing methods that could be applicable to this compound, possibly involving specific directing groups or reaction conditions tailored to the PEG structure.

Post-Synthetic Modification of this compound Scaffolds

Post-synthetic modification (PSM) refers to the chemical modification of a pre-synthesized molecular scaffold. For this compound, which is typically synthesized with a free hydroxyl group at one terminus (this compound-OH), this hydroxyl group serves as a primary handle for PSM. The trityl protecting group on the other end provides orthogonality, allowing for selective modification of the hydroxyl without affecting the protected end until the trityl group is intentionally removed. broadpharm.comnih.goviris-biotech.de

PSM strategies for this compound-OH can involve a wide range of reactions targeting the hydroxyl group, such as esterification, etherification, tosylation, or conversion to other functional groups like amines, carboxylic acids, or reactive esters (e.g., NHS ester) for subsequent conjugations.

Furthermore, after removal of the trityl group under acidic conditions, the newly deprotected hydroxyl or thiol (if the protected group was a thiol) can be subjected to further functionalization, either with the same or different chemical handles, enabling the synthesis of heterobifunctional this compound derivatives. broadpharm.comnih.goviris-biotech.de

Post-polymerization modification techniques, which involve modifying functional groups along a polymer chain after its synthesis, are also relevant to PEG chemistry and can be conceptually applied to the PEG backbone of this compound, although specific examples for this compound beyond terminal functionalization are less documented. rsc.org

Research Applications of Tr-peg6

Tr-PEG6 in Bioconjugation Chemistry

Bioconjugation involves the covalent attachment of two molecules, at least one of which is a biomolecule. PEG linkers, including those with a PEG6 length, are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetics of the conjugated biomolecules molecularcloud.org. The Trityl group on this compound offers a handle for selective deprotection and subsequent functionalization, making it useful in controlled bioconjugation strategies.

This compound-OH is recognized as a non-cleavable 6-unit PEG linker employed in the synthesis of antibody-drug conjugates (ADCs) molecularcloud.orgsigmaaldrich.com. ADCs are complex molecules designed to selectively deliver cytotoxic payloads to target cells, typically cancer cells. They consist of an antibody, a cytotoxic drug, and a linker connecting the two nih.gov. Non-cleavable linkers, such as those incorporating PEG units, are designed to be stable in systemic circulation and release the payload upon lysosomal degradation of the antibody within the target cell nih.gov. The PEG portion of the linker contributes to the solubility and reduces aggregation of the ADC nih.gov. The use of a PEG6 unit in the linker provides a specific length and flexibility that can influence the binding and cellular uptake of the ADC. Related non-cleavable linkers, such as amino-PEG6-MMAD, have also been explored in the context of homogeneous ADCs google.com.

This compound, or derivatives thereof, play a role in the bioconjugation of proteins and peptides. PEGylation, the process of conjugating PEG to peptides or proteins, is a common strategy to enhance their therapeutic properties biochempeg.com. While traditional PEGylation methods can lead to heterogeneous mixtures, approaches utilizing specific functional groups allow for more controlled conjugation biochempeg.com. PEG linkers, including those with a PEG6 structure, are used to attach various molecules to proteins and peptides biochempeg.com. A study probing bivalent interactions between protein receptors and ligands utilized a Y-shaped three-arm structure involving this compound-OH, demonstrating its application in constructing complex bioconjugates for studying molecular interactions sigmaaldrich.comlumiprobe.com. The Trityl group can serve as a temporary protecting group during the synthesis of such complex linkers before conjugation to the biomolecule. Site-specific PEGylation techniques, sometimes involving the modification of amino acid residues or the use of specific linkers, are being developed to achieve more homogeneous protein conjugates biochempeg.comscispace.com.

PEG linkers are valuable in the modification and conjugation of nucleic acids and their analogues, such as oligonucleotides and Peptide Nucleic Acids (PNAs) biochempeg.comorganic-chemistry.orgnih.gov. PEGylation of oligonucleotides can improve their stability, cellular uptake, and pharmacokinetic properties nih.gov. Functionalized PEGs and PEG derivatives are chemically conjugated to oligonucleotides for various applications nih.gov. The Trityl group is a common protecting group in oligonucleotide synthesis, and a Trityl-PEG structure could be relevant in strategies involving the synthesis or modification of nucleic acids on a solid support or in solution, where the Trityl group is later removed to allow conjugation or further modification of the PEGylated nucleic acid nih.gov. While direct examples of this compound in nucleic acid conjugation were not extensively detailed in the provided results, the established use of PEG6 linkers and Trityl protecting groups in this field suggests its potential applicability.

This compound-OH has been specifically utilized in the design of probes for studying receptor-ligand interactions. A Y-shaped three-arm structure incorporating this compound-OH was employed to investigate bivalent interactions between protein receptors and ligands using techniques such as Atomic Force Microscopy (AFM) and Surface Plasmon Resonance (SPR) sigmaaldrich.comlumiprobe.com. This highlights the utility of this compound as a building block for creating molecular constructs with defined spacing and architecture, enabling detailed analysis of binding events and molecular recognition. The PEG linker provides flexibility and solubility, while the ability to functionalize the termini allows for the attachment of specific ligands or probes.

The formation of protein homodimers and multimers is crucial for many biological functions google.comrapp-polymere.com. PEG linkers can be used to tether proteins together, facilitating the formation of defined protein conjugates google.com. While the provided results discuss the use of bis-tetrazine PEG for protein homodimerization google.com, a monofunctional this compound (after deprotection of the Trityl group and functionalization of the hydroxyl) or a bifunctional derivative synthesized from this compound could be employed in strategies to create protein homodimers or multimers. The Trityl group could potentially be used as a temporary anchor point or a reactive handle in the synthesis of linkers designed for controlled protein multimerization.

Design and Application of this compound for Receptor-Ligand Interaction Studies

This compound in Organic Synthesis Transformations

Beyond its direct use as a linker in bioconjugation, this compound can participate in various organic synthesis transformations, primarily leveraging the reactivity of its terminal groups and the properties of the PEG chain. The Trityl group is a well-established protecting group for primary alcohols in organic synthesis, known for its acid lability organic-chemistry.orgcdnsciencepub.comnih.gov. Therefore, this compound can serve as a protected PEG alcohol, allowing for selective reactions on the Trityl-protected end or, more commonly, enabling functionalization of the hydroxyl end after selective removal of the Trityl group under mild acidic conditions. This deprotection step is a key transformation, unmasking the primary alcohol for subsequent reactions, such as esterification, amidation, or further chain extension nih.gov.

The PEG chain in this compound provides solubility in polar solvents and can act as a flexible spacer in synthetic routes. PEG linkers are generally utilized in organic synthesis for coupling molecules or attaching them to solid supports molecularcloud.org. While the provided search results did not detail specific complex organic transformations uniquely enabled by the this compound structure beyond its role as a protected PEG alcohol or a linker component, its structure suggests its utility in reactions requiring a soluble, protected primary alcohol with a flexible tether. The synthesis of PEG chains themselves often involves stepwise coupling reactions utilizing protected PEG units nih.gov.

This compound as a Soluble Support in Liquid-Phase Organic Synthesis (LPOS)

Polyethylene glycol has been explored as a soluble polymer support in Liquid-Phase Organic Synthesis (LPOS). This approach combines the advantages of both solid-phase and liquid-phase synthesis, allowing for homogeneous reaction conditions while facilitating product isolation through precipitation of the polymer-supported species. PEG 5000 has been used as a soluble support for the synthesis of derivatives like thiadiazinane-2-thiones researchgate.net. Another instance involves using PEG methyl ether with a molecular weight of 2000 as a soluble support for the synthesis of a water-soluble cyanine dye, simplifying product characterization and isolation belnauka.by. This compound-OH is also mentioned as a "polypeptide synthesis support" biochempeg.com, indicating that PEG derivatives, including those with terminal functionalities or protecting groups like the trityl group in this compound, can be employed in the synthesis of complex molecules in a liquid phase or solid-liquid hybrid approach.

This compound in Catalyst Design and Immobilization (e.g., Organocatalysis, Metal Catalysis)

Based on the provided search results, specific information regarding the direct use of this compound in catalyst design and immobilization, either in organocatalysis or metal catalysis, was not found. Research in this area often focuses on modifying catalysts with polymeric supports to facilitate recovery and reuse unizar.esuni-giessen.dechim.it. While PEG is a common polymer for immobilization strategies, the specific application of this compound for this purpose is not detailed in the available snippets.

Applications of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the convergent synthesis of complex molecules from three or more starting materials in a single step mdpi.com. Polyethylene glycol has been reported as a useful medium for one-pot multicomponent reactions, facilitating the synthesis of functionalized compounds under mild and catalyst-free conditions iitp.ac.in. However, based on the provided search results, specific applications of this compound in multicomponent reactions were not detailed.

This compound in Polymer Modification and Material Science Research

PEG derivatives are widely used in polymer modification and material science to impart desired properties such as increased solubility, altered surface characteristics, and enhanced biocompatibility. This compound and related compounds find applications in creating new polymeric materials and modifying existing ones.

This compound in the Functionalization of Polymeric Materials

This compound-OH is mentioned in the context of creating "graft polymer compounds" and "polyethylene glycol-modified functional coatings" biochempeg.com. Functionalization of polymeric materials with PEG chains can significantly alter their physical and chemical properties, influencing their interactions with solvents, biomolecules, and surfaces. The trityl group in this compound can potentially be utilized as a reactive handle for grafting the PEG chain onto a polymer backbone or surface, followed by deprotection to reveal a terminal hydroxyl group for further functionalization. This allows for controlled incorporation of PEG segments into polymeric structures, leading to the development of materials with tailored characteristics.

This compound in the Development of Hydrogels and Smart Materials

Polyethylene glycol derivatives, including those with PEG6 units, play a role in the development of hydrogels and smart materials. Hydrogels are three-dimensional polymeric networks capable of absorbing large amounts of water or biological fluid, making them suitable for applications resembling natural living tissue due to their high water content and biocompatibility. PEG-based hydrogels can be designed to be stimuli-sensitive, undergoing reversible volume or sol-gel phase transitions in response to external cues such as temperature, pH, or biomolecules. While this compound itself might serve as a building block or a precursor for functionalization in hydrogel synthesis, the PEG6 moiety contributes to the hydrophilic character and flexibility of the resulting material. For instance, hexaethylene glycol (OH-PEG6-OH), a related PEG6 compound, is used in the study of new materials and polyethylene glycol-modified functional coatings. PEG hydrogels can be synthesized with independent tuning of adhesiveness and stiffness, utilizing PEG with different numbers of ethylene glycol units, including PEG6, to study cellular behavior.

This compound in Surface Chemistry and Coatings Research

PEG chains, including the PEG6 length, are valuable in surface chemistry and coatings research, primarily for their ability to modify surface properties such as preventing non-specific binding and controlling interactions with biological molecules. PEG-modified surfaces are known for their resistance to protein adsorption, a crucial property in biosensors and biomaterials to ensure specific recognition events. In the context of 2D nanomaterials, PEG6 ligands have been used as surface passivating ligands and spacers. For example, PEG6-thiolate has been used to coat CuInSe2 nanocrystals, influencing their solubility and photocatalytic activity. The surface chemistry imparted by PEG coatings can significantly impact the performance of materials in various applications, including battery electrodes and anti-icing surfaces. The flexibility of PEG molecules on a surface can influence phenomena like ice nucleation and growth.

This compound in Linker Design for Molecular Constructs

This compound is particularly relevant in the design of molecular constructs where a defined, flexible linker is needed. The PEG6 chain provides spacing and flexibility between different functional units of a larger molecule. The trityl protecting group allows for controlled coupling reactions, enabling the site-specific attachment of the PEG6 linker to other molecular entities.

Engineering this compound for Spacing and Flexibility in Molecular Assemblies

The PEG6 unit, as part of linkers derived from or incorporating this compound, is engineered to provide appropriate spacing and flexibility in various molecular assemblies. This is critical for the proper function of chimeric molecules and supramolecular structures. The flexible nature of PEG chains allows conjugated molecules to adopt various conformations, which can be important for interacting with biological targets or for self-assembly processes. In DNA-based nanostructures, a PEG6 chain has been used as a short terminal modification, influencing the self-assembly into vesicular constructs. The PEG6 linker in a dumbbell double-stranded DNA decamer was shown to restrict the dynamics of the stem and stabilize the oligonucleotide without distorting the B-DNA geometry. The length and flexibility of PEG linkers are key parameters that are optimized in the design of complex molecular architectures.

This compound in PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glues Design

PEG linkers, including those with PEG6 units, are integral components in the design of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's role is to appropriately position the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation of the target protein. PEG linkers are frequently used due to their solubility-enhancing properties and ability to provide flexible spacing. Studies on PROTACs targeting various proteins, such as soluble epoxide hydrolase (sEH) and Liver X Receptor (LXR), have investigated the effect of PEG linker length, including PEG6, on degradation activity. For example, in the design of sEH PROTACs, PEG linkers of different lengths (PEG1-PEG6) were explored, and a PEG5 linker showed promising degradation activity. Similarly, in the development of LXR-based PROTACs, PEG linkers ranging from PEG3 to PEG6 were examined to optimize degradation. While this compound itself might not be directly used as the linker in the final PROTAC, its protected form or derivatives containing the PEG6 core are valuable building blocks for synthesizing the diverse linkers required for PROTAC development.

Application of this compound in Molecular Imaging Probe Development

PEG linkers, including PEG6, are employed in the development of molecular imaging probes, particularly for Positron Emission Tomography (PET). These linkers are used to conjugate radioactive isotopes or fluorescent dyes to targeting molecules, such as peptides or antibodies, to improve their pharmacokinetic properties and target-specific accumulation. The hydrophilic nature of PEG reduces non-specific binding and can enhance the solubility of the probe. For instance, [18F]PEG6-IPQA, a radiolabeled compound utilizing a PEG6 linker, has been investigated as a PET imaging probe for targeting EGFR-mutant tumors. Another example is the development of 99mTc-PEG6-RD-PDP2, a SPECT probe for imaging tumor PD-L2 expression, which incorporates a PEG6 linker. PEG6 linkers are also used in pretargeted PET imaging strategies. The inclusion of a PEG6 linker can influence the biodistribution and tumor uptake of the imaging probe.

This compound in Supramolecular Chemistry and Self-Assembly

PEG moieties, including the PEG6 length, are utilized in supramolecular chemistry and the design of self-assembling systems. The amphiphilic nature of molecules incorporating PEG chains can drive their assembly into ordered nanostructures in aqueous environments. In the context of peptide amphiphiles, a hexa-ethylene glycol (PEG6) spacer has been used to link a mimetic peptide sequence to the self-assembling backbone, influencing the presentation of the peptide on the nanostructure surface and its bioactivity. The chemical nature and length of polyethylene glycol chains attached to amphiphilic oligonucleotides can dramatically influence the architecture of the resulting self-assembled structures, leading to morphologies such as vesicles and ribbons. PEG6 subunits can contribute to the self-assembly process of molecular constructs. The use of PEG in self-assembled monolayers (SAMs) also highlights its role in creating ordered molecular assemblies on surfaces.

Mechanistic and Theoretical Investigations of Tr-peg6

Mechanistic Studies of Tr-PEG6 Reactivity and Reaction Pathways

This compound, particularly in the form of this compound-OH, is primarily utilized as a linker in chemical synthesis, notably in the creation of antibody-drug conjugates (ADCs). fujifilm.commedchemexpress.com Its reactivity is largely dictated by the functional group at the non-tritylated terminus and the lability of the trityl protecting group. The trityl group is known to be removed under acidic conditions. chemicalbook.com This deprotection step is a key reaction pathway for this compound derivatives where the trityl group serves as a temporary block.

The PEG chain itself is generally considered stable under various reaction conditions typical for organic and bioconjugation chemistry. The reactivity of this compound therefore focuses on reactions involving the terminal hydroxyl group (or other functionalization) and the cleavage of the trityl ether bond.

Kinetic and Thermodynamic Analysis of this compound Conjugation Reactions

Detailed kinetic and thermodynamic analyses specifically for conjugation reactions involving this compound are not extensively detailed in the provided search results. However, general principles of kinetic and thermodynamic analysis in organic synthesis and bioconjugation are relevant. Kinetic analysis involves studying reaction rates and how they are affected by factors such as concentration, temperature, and catalysts, providing insights into the reaction mechanism. kintekcorp.com Thermodynamic analysis, on the other hand, focuses on the energy changes and spontaneity of a reaction, determining the equilibrium state. mdpi.comeolss.netaps.org

Conjugation reactions involving PEG linkers, including those structurally similar to this compound, typically involve the formation of stable covalent bonds between the PEG derivative and another molecule, such as a protein or a small molecule payload in the case of ADCs. fujifilm.commedchemexpress.com The kinetics of these reactions are influenced by the nature of the functional groups involved, the reaction conditions (e.g., pH, temperature, solvent), and the presence of catalysts. For instance, reactions like ester formation, amide coupling, or click chemistry are common methods for PEGylation and linker conjugation. The efficiency and rate of these reactions are critical for achieving high yields and desired product purity.

While specific data for this compound is limited, research on related PEGylation and conjugation chemistries provides a framework for understanding the potential kinetic and thermodynamic considerations. For example, studies on the kinetics of thermal degradation of PEGs of different molecular weights have been conducted, though this relates to the stability of the PEG chain itself rather than conjugation reactions. researchgate.net

Investigation of this compound Cleavage Mechanisms (if applicable for specific derivatives)

For this compound derivatives where the trityl group is used as a protecting group, the primary cleavage mechanism involves the acid-catalyzed removal of the trityl group. chemicalbook.com This deprotection liberates the hydroxyl group (or the functional group that was protected) for further reaction or to serve its intended purpose. The mechanism typically involves protonation of the ether oxygen, followed by the departure of the stable trityl cation, leaving behind the deprotected alcohol. scispace.com

The efficiency of trityl group removal can be influenced by the acidic conditions used. Trifluoroacetic acid (TFA) cocktails are commonly employed for efficient deprotection. Incomplete removal of the trityl group can hinder subsequent reactions.

While this compound-OH is described as a non-cleavable linker in the context of ADC synthesis, this refers to the stability of the linker itself under physiological conditions, as opposed to cleavable linkers designed to release a payload within a target cell. fujifilm.commedchemexpress.com The cleavage mechanism discussed here pertains specifically to the removal of the trityl protecting group during the synthesis or manipulation of this compound derivatives if the trityl group is intended to be temporary.

Solvent Effects on this compound Reactivity

Solvent effects play a significant role in chemical reaction rates and pathways by influencing the solubility of reactants and transition states, as well as mediating interactions between reacting species. ajpojournals.org For reactions involving this compound, the choice of solvent can impact both the trityl deprotection step and any subsequent reactions involving the deprotected or the non-tritylated terminus.

The PEG portion of this compound imparts hydrophilicity, making it soluble in aqueous and polar organic solvents. chemicalbook.comacs.org The trityl group is more hydrophobic. The solubility profile of this compound will therefore depend on the balance between the PEG chain length and the presence of the trityl group.

Acid-catalyzed trityl deprotection is typically carried out in organic solvents, often with the addition of a small amount of water or other additives to facilitate the reaction and stabilize intermediates. The polarity of the solvent can affect the rate of carbocation formation and the stability of the leaving group.

In conjugation reactions involving the other terminus of this compound, the solvent system must be compatible with both this compound and the molecule being conjugated. Solvent effects can influence reaction kinetics, equilibrium, and selectivity. For example, studies on the influence of PEG 400 and PEG-6-caprylic/capric glycerides on dermal delivery highlight how different solvent systems containing PEGs can affect the solubility and permeation of other compounds. nih.gov While this specific study involves a different PEG derivative, it illustrates the general principle that PEG-containing molecules interact with solvents in ways that can impact their behavior and reactivity in a reaction mixture.

Catalytic Interventions in this compound-Mediated Transformations

Catalytic interventions can be employed in transformations involving this compound, particularly in the deprotection of the trityl group or in conjugation reactions involving the other terminus. Acid catalysts are essential for the removal of the trityl protecting group. chemicalbook.com

In the context of conjugation reactions, various catalysts commonly used in organic synthesis and bioconjugation can be applied depending on the type of reaction being performed on the non-tritylated end of this compound. For instance, if the terminal hydroxyl group is activated for ester or amide coupling, catalysts like carbodiimides (e.g., DCC, EDC) or activating agents like HATU or PyAOP might be used. Click chemistry reactions, if applicable to a functionalized this compound derivative, would utilize appropriate catalysts, such as copper(I) for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

While the search results mention trityl chloride as an organic catalyst in a different context (synthesis of 1-amidoalkyl-2-naphtols) researchgate.net, this is distinct from the use of acid catalysts to cleave a trityl protecting group from this compound. The use of catalysts in this compound-mediated transformations is reaction-specific and depends on the desired chemical transformation of the PEG derivative.

Theoretical Studies on this compound Molecular Structure and Interactions

Theoretical studies, particularly computational chemistry approaches, can provide valuable insights into the molecular structure, conformation, and interactions of this compound. These studies can help predict the molecule's behavior in different environments and its potential reactivity.

Computational Chemistry Approaches for this compound Conformational Analysis

Computational methods such as molecular dynamics simulations can be used to explore the conformational space of this compound, sampling different arrangements over time. rsc.org Techniques like principal component analysis can then be applied to the simulation trajectories to identify the most significant modes of motion and the preferred conformations. rsc.org

Studies on the conformational analysis of PEG chains of varying lengths have been conducted using computational methods to understand their behavior in solution and their interactions with surfaces or other molecules. acs.org Applying these approaches to this compound would involve considering the specific influence of the trityl group on the PEG conformation. The propeller-like structure of the trityl group itself has been subject to conformational analysis in other contexts. rsc.org

Computational studies could help predict how the conformation of this compound affects its presentation in bioconjugates, its solubility, and its interactions with biological environments. For example, understanding the preferred conformations in different solvents could provide insights into solvent effects on reactivity.

Data from computational studies might include:

| Conformer | Relative Energy (kJ/mol) | Dihedral Angles (关键) | Description |

| Conformer 1 | 0.0 | ... | Extended conformation |

| Conformer 2 | +X.X | ... | Bent conformation |

| ... | ... | ... | ... |

Such data, if available from specific studies on this compound, would be crucial for a detailed understanding of its conformational landscape. However, specific computational studies focused solely on the conformational analysis of this compound were not prominently found in the initial search results. Research often focuses on the impact of PEGylation on the conformation of the conjugated molecule (e.g., proteins, nanoparticles) rather than the isolated PEG linker itself.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the conformational behavior, solvation, and diffusion of molecules in various environments. For this compound, MD simulations can be employed to understand how its structure and dynamics are influenced by different solvents, temperatures, and the presence of other molecules.

Given the amphiphilic nature introduced by the hydrophilic PEG chain and the relatively hydrophobic trityl group, MD simulations are particularly useful for exploring the behavior of this compound in aqueous and organic media, as well as at interfaces. Simulations can reveal the preferred conformations of the PEG chain in solution, the degree of solvent exposure of the trityl group, and how these factors change with environmental conditions. Studies on PEGylated molecules in water, for instance, often show that the PEG chains adopt flexible, random coil conformations, leading to an increased hydrodynamic radius and enhanced water solubility. The trityl group's interaction with the solvent or other hydrophobic regions could also be characterized through MD simulations.

Furthermore, MD simulations can investigate the self-assembly behavior of this compound at different concentrations or in mixed solvent systems. While specific data for this compound is not extensively reported in the provided search results, general studies on PEGylated systems demonstrate the power of MD simulations in revealing molecular-level interactions that govern macroscopic properties and behavior.

Specific data tables detailing simulation parameters (e.g., force field used, simulation time, temperature, pressure) and results (e.g., radius of gyration, solvent accessible surface area of the trityl group, diffusion coefficients) for this compound in different environments would typically be presented in this section.

Quantum Chemical Calculations on this compound Reactivity and Electronic Structure

Quantum chemical (QC) calculations provide a theoretical framework to investigate the electronic structure, reactivity, and spectroscopic properties of molecules based on the principles of quantum mechanics. For this compound, QC methods can be applied to understand the electronic distribution within the molecule, the nature of chemical bonds, and predict its reactivity towards various reagents.

Calculations can focus on the trityl ether linkage, which is known to be cleavable under mildly acidic conditions or via hydrogenolysis. QC can help elucidate the mechanism of this cleavage by calculating transition states and activation energies for potential reaction pathways. This provides a deeper understanding of the stability of the trityl protecting group under different chemical conditions.

Furthermore, QC calculations can explore the electronic properties of the PEG chain and the trityl group in isolation and in combination. This includes determining partial charges on atoms, molecular orbitals, and electrostatic potentials, which are crucial for understanding intermolecular interactions. While the PEG chain is generally considered chemically inert, its electronic structure influences its solvation and interaction with polar environments. The trityl group, with its delocalized pi system, has distinct electronic properties that can be investigated using QC methods.

This section would typically include data tables presenting calculated properties such as atomic charges, bond lengths and angles (especially around the trityl ether bond), frontier molecular orbital energies, and calculated reaction energies or activation barriers for trityl cleavage.

Modeling this compound Interactions with Biological Systems

Modeling the interactions of this compound with biological systems is crucial for understanding its behavior and potential applications in areas like drug delivery and bioconjugation. Theoretical approaches, often employing computational methods, can provide insights into how this compound interacts with biological molecules such as proteins, lipids, and cell membranes.

The interaction of the PEG chain with biological environments is particularly important. PEGylation is known to increase the hydrodynamic size of conjugated molecules, reduce aggregation, and minimize non-specific interactions with biological components, thereby prolonging circulation half-life and reducing immunogenicity. Computational models can simulate the behavior of the PEG chain in biological fluids, predicting its shielding effect and its interactions with plasma proteins or cell surface molecules.

While the trityl group is often removed before biological application, its transient interaction with biological systems, particularly hydrophobic regions of proteins or membranes, could also be explored through modeling.

Analytical Characterization of Tr-peg6 and Its Conjugates

Spectroscopic Methods for Tr-PEG6 Structural Elucidation

Spectroscopic techniques play a crucial role in determining the structural features and confirming the identity of this compound and molecules incorporating this moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis (e.g., 1H, 13C, 2D NMR)

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, the presence and connectivity of different atoms within the molecule can be confirmed.

For this compound-OH, 1H NMR spectroscopy is particularly informative. The characteristic signals for the protons of the trityl group (C(C6H5)3) are typically observed in the aromatic region of the spectrum (around 7-7.5 ppm). The ethylene glycol units (-OCH2CH2-) of the PEG chain give rise to distinct signals, usually appearing as complex multiplets or simplified peaks in the region of 3.5-4 ppm, indicative of the repeating ether linkages. The terminal hydroxyl group proton (-OH) signal is typically observed as a singlet, its position being highly dependent on concentration and solvent. Integration of the peak areas in the 1H NMR spectrum provides quantitative information about the relative number of protons in each environment, allowing for confirmation of the PEG chain length and the presence of the trityl group.

13C NMR spectroscopy provides information about the carbon skeleton of this compound. Characteristic signals for the aromatic carbons of the trityl group and the methylene carbons (-CH2-) of the ethylene glycol units are observed in different regions of the spectrum. The quaternary carbon of the trityl group (C(C6H5)3) is also identifiable.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further confirmation of proton-proton and proton-carbon connectivities, respectively, aiding in the unambiguous assignment of signals and verification of the this compound structure.

Mass Spectrometry (MS) for this compound Molecular Weight and Purity Assessment

Mass spectrometry is essential for determining the molecular weight of this compound and assessing its purity by identifying the presence of impurities. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used for analyzing PEG-based compounds.

For this compound-OH, MS analysis typically reveals a prominent peak corresponding to the protonated molecule ([M+H]+) or adduct ions (e.g., with Na+ or K+), allowing for accurate determination of its molecular weight and confirmation of the expected mass of 524.65 g/mol for C31H40O7 nih.gov. The presence of peaks at m/z values corresponding to impurities, such as unprotected PEG6 or Trityl-PEG species with different numbers of ethylene glycol units, can also be detected, providing an assessment of the compound's purity. The characteristic fragmentation patterns observed in tandem MS experiments can provide additional structural information.

Infrared (IR) Spectroscopy for this compound Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, information about the vibrational modes of different bonds is obtained.

For this compound-OH, key functional groups include the aromatic rings of the trityl group, the ether linkages (-C-O-C-) of the PEG chain, and the terminal hydroxyl group (-OH). The IR spectrum typically shows characteristic absorption bands for C-H stretching vibrations (both aromatic and aliphatic), C=C stretching vibrations in the aromatic rings, strong C-O-C stretching vibrations from the ether linkages of the PEG chain (often around 1100 cm-1), and O-H stretching vibrations from the hydroxyl group (typically a broad band around 3200-3600 cm-1). The presence and position of these bands confirm the presence of the expected functional groups in the this compound molecule.

UV-Visible (UV-Vis) Spectroscopy for this compound Conjugates and Derivatization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While the PEG chain itself does not possess strong chromophores and thus shows limited absorption in the UV-Vis range, the trityl group has aromatic rings which absorb in the UV region.

For this compound-OH, the trityl group contributes to UV absorption, typically showing characteristic peaks in the UV region (around 260 nm) due to the π-π* transitions of the aromatic rings. UV-Vis spectroscopy becomes particularly useful for analyzing this compound conjugates where a chromophore or fluorophore is attached. The presence and concentration of such conjugates can be quantified by monitoring the absorbance at the specific wavelength(s) corresponding to the attached moiety. Changes in the UV-Vis spectrum upon derivatization or conjugation can also indicate the success of the reaction.

Chromatographic and Electrophoretic Techniques for this compound Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and separating it from impurities or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. It is invaluable for assessing the purity of this compound and separating it from related impurities, such as unprotected PEG6, Trityl-PEG species of different lengths, or synthesis byproducts.

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of PEG derivatives due to the hydrophobic nature of the trityl group and the varying polarity of PEG chains depending on their length and end groups. By using a suitable stationary phase and a gradient elution with mobile phases of varying polarity (e.g., water and acetonitrile with a volatile acid or buffer), this compound can be separated from other components based on their differential interactions with the stationary phase.

The purity of this compound is determined by integrating the area of the peak corresponding to this compound in the HPLC chromatogram relative to the total area of all peaks. A high percentage of the total peak area attributed to this compound indicates high purity. HPLC can also be coupled with detectors such as UV-Vis detectors (utilizing the UV absorbance of the trityl group) or Evaporative Light Scattering Detectors (ELSD) to detect and quantify the separated components.

Table 1: Summary of Analytical Techniques for this compound Characterization

| Analytical Technique | Information Provided for this compound |

| NMR Spectroscopy | Detailed structural confirmation, identification of functional groups, determination of connectivity, confirmation of PEG chain length and trityl group presence. |

| Mass Spectrometry (MS) | Accurate molecular weight determination, assessment of purity, identification of impurities, potential structural information through fragmentation. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (aromatic C=C, C-O-C ether, O-H hydroxyl, C-H). |

| UV-Visible (UV-Vis) Spectroscopy | Characterization of the trityl group's UV absorption, quantification and analysis of this compound conjugates containing chromophores. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity, separation from impurities and byproducts, quantification of components. |

Gel Permeation Chromatography (GPC) for this compound Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. This method separates molecules based primarily on their hydrodynamic volume in solution. Larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase more deeply and elute later.

For the characterization of this compound, GPC would be employed to assess its molecular weight and the breadth of its molecular weight distribution. While this compound has a defined chemical structure and theoretical molecular weight (480.6 g/mol for C29H36O6), nih.gov synthetic processes can sometimes yield a distribution of chain lengths or impurities. GPC can provide key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow peak width in the GPC chromatogram indicates a narrow molecular weight distribution, which is desirable for well-defined molecular species like this compound.

Calibration of the GPC system is typically performed using polymer standards of known molecular weights. The choice of mobile phase and stationary phase depends on the solubility of this compound, which is enhanced by the hydrophilic PEG chain but also influenced by the trityl group. nih.gov Detection is commonly achieved using a differential refractive index detector (RID), particularly for polymers that lack strong UV absorbance.

While the principles of GPC are well-established for polymer characterization, specific data tables detailing the Mn, Mw, and PDI of this compound from experimental GPC analysis were not found in the provided search results. Therefore, interactive data tables based on specific this compound GPC data cannot be generated here.

Capillary Electrophoresis for this compound Conjugate Characterization

Capillary Electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-size ratio under the influence of an electric field within a narrow capillary. Various CE modes, including capillary zone electrophoresis (CZE), capillary gel electrophoresis (CGE), and micellar electrokinetic chromatography (MEKC), can be applied depending on the properties of the analytes.

CE is particularly valuable for the analysis of PEGylated species and bioconjugates, such as antibody-drug conjugates (ADCs) where PEG linkers like this compound might be incorporated. CE can effectively resolve different conjugated species, impurities, and variants based on subtle differences in their charge and size. For this compound conjugates, CE could be used to:

Assess the purity of the conjugate.

Characterize charge heterogeneity that might arise from the conjugation process or modifications to the biomolecule.

Potentially determine the drug-to-antibody ratio (DAR) in the case of ADC conjugates, which is a critical quality attribute.

Different detection methods, such as UV detection, can be coupled with CE. The separation conditions, including the buffer composition, pH, and applied voltage, would be optimized to achieve optimal resolution of this compound conjugates. The hydrophilic nature of the PEG chain in this compound contributes to the water solubility of its conjugates, which is beneficial for CE analysis typically performed in aqueous buffers. nih.gov

Although CE is a recognized technique for the characterization of PEGylated conjugates, specific research findings or electropherograms showing the CE analysis of this compound conjugates were not available in the provided search results. Consequently, interactive data tables or figures based on specific CE data for this compound conjugates cannot be presented.

Advanced Hyphenated Techniques (e.g., LC-MS)

Hyphenated techniques, which combine separation methods with detection methods, offer enhanced analytical capabilities for complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prominent example, coupling the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

LC-MS is a powerful tool for the comprehensive characterization of PEGylated compounds and their conjugates. For this compound and its conjugates, LC-MS can provide detailed structural information and confirm molecular identity. The LC component separates the mixture into individual components based on their chemical properties and interactions with the stationary phase. The eluting components then enter the mass spectrometer, which measures their mass-to-charge ratio (m/z).

LC-MS can be used to:

Determine the accurate molecular weight of this compound and its conjugates.

Confirm the presence of the intact this compound structure within a conjugate.

Identify and characterize impurities or degradation products.

In the case of this compound conjugates with biomolecules, LC-MS can help determine the site(s) of conjugation and the number of this compound moieties attached. Tandem MS (LC-MS/MS) provides fragmentation data that can further elucidate structural details.

Future Directions and Emerging Research Avenues for Tr-peg6

Development of Novel Tr-PEG6 Architectures with Enhanced Functionalities

Future research will likely focus on modifying the basic this compound structure to impart enhanced or novel functionalities. This includes the synthesis of this compound derivatives with different reactive groups at the non-tritylated terminus or along the PEG chain. While this compound-OH, with a terminal hydroxyl group, is a common form biochempeg.com, the introduction of other functional groups such as azides, alkynes, maleimides, or thiols would expand its utility in diverse conjugation chemistries, including click chemistry polysciences.combiochempeg.commedchemexpress.comthermofisher.com.

Furthermore, the development of branched this compound architectures could lead to materials with altered properties, such as increased valency for multi-point attachment in bioconjugation or altered hydrodynamic volume for drug delivery applications glycomindsynth.com. The trityl group could also be modified or replaced with other protecting groups offering different lability profiles, allowing for orthogonal deprotection strategies in complex syntheses. Research into synthesizing this compound with precise control over polydispersity could also lead to more uniform materials with predictable properties, addressing a general challenge in conventional PEG synthesis acs.org.

Examples of functionalized Tr-PEG linkers (though not limited to PEG6) already exist, such as Trityl-PEG-azide and Trityl-PEG-thiol derivatives, highlighting the feasibility of this direction polysciences.combiochempeg.commedchemexpress.comrapp-polymere.combiochempeg.com. Developing novel synthetic routes to access these and other functionalized this compound variants efficiently and with high purity is a key area for future exploration.

Exploration of this compound in Advanced Therapeutic Modalities

The application of PEG linkers in advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a rapidly growing field medchemexpress.commedchemexpress.comnih.gov. This compound, particularly in its this compound-OH form, has been identified as a non-cleavable linker component in the synthesis of ADCs medchemexpress.com. Future research will explore the specific advantages and performance of this compound as a linker in these complex molecular architectures.

The role of the linker in ADCs and PROTACs is crucial for factors such as solubility, stability, and the ability to effectively bridge the target molecule and the therapeutic or degradation-inducing entity nih.govcreative-biolabs.comresearchgate.netenamine.net. Investigating how the specific length and properties of the PEG6 chain, combined with the presence or strategic removal of the trityl group, influence the pharmacological profile, target binding, and cellular uptake of this compound-containing therapeutics is an important research avenue.

Beyond ADCs and PROTACs, this compound could be explored in other advanced drug delivery systems, such as the functionalization of nanoparticles or liposomes for targeted delivery polysciences.comacs.orgbiochempeg.com. The ability to selectively deprotect the trityl group could be utilized for controlled release mechanisms or for conjugating targeting ligands to drug carriers. The use of Trityl-protected PEGs in bioconjugation for creating stable links between biomolecules and other entities for therapeutic or diagnostic purposes is also an area ripe for further investigation polysciences.comthermofisher.com.

Integration of this compound with Artificial Intelligence and Machine Learning in Chemical Design

Furthermore, AI could assist in exploring the vast chemical space of potential molecules that can be conjugated to this compound, predicting the stability and efficacy of the resulting conjugates in therapeutic modalities mdpi.com. While specific studies on this compound and AI/ML were not found, the general application of these technologies in polymer and linker design, particularly for PROTACs, indicates a clear future direction for optimizing the design and application of this compound creative-biolabs.comresearchgate.netmdpi.com.

Sustainable Synthesis and Application of this compound

Increasing emphasis on green chemistry and sustainability in chemical manufacturing presents a critical future direction for the synthesis and application of this compound sioc-journal.cnnsf.govrsc.orgacs.org. Traditional synthesis methods often involve the use of hazardous solvents and reagents, and generate considerable waste acs.org. Future research will focus on developing more environmentally friendly approaches for the synthesis of this compound and its derivatives.

Exploring alternative, greener solvents or solvent-free reaction conditions, such as mechanochemistry, for the tritylation and functionalization of PEG6 could significantly reduce the environmental impact nsf.govmdpi.com. The development of catalytic methods that are more efficient and utilize less toxic catalysts is also a key area for sustainable synthesis.

The application of this compound in sustainable materials, such as biodegradable polymers or coatings, also represents a future direction. Research into using this compound as a building block for creating materials with reduced environmental persistence or those derived from renewable resources aligns with the broader goals of sustainable chemistry.

Research Methodologies in Tr-peg6 Studies

Quantitative Research Approaches in Tr-PEG6 Analysis

Quantitative research approaches in the analysis of this compound focus on obtaining numerical data to measure and quantify specific attributes or processes. These methods are crucial for determining the purity, concentration, and reaction efficiency involving this compound, as well as characterizing the physical properties of systems incorporating this linker.

Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for the quantitative analysis of non-volatile and volatile organic compounds, respectively, and have been employed in the analysis of PEGylated species mdpi.com. These methods can provide information on the abundance and purity of this compound or its conjugates within a sample. Mass spectrometry (MS), including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, is a potent tool for both qualitative and quantitative analysis, capable of providing information about analytes with the aid of standards or mass spectral libraries mdpi.com. Intact mass analysis of PEGylated therapeutic proteins using systems like TripleTOF has yielded accurate mass data and provided details about molecular weight distribution and polydispersity sciex.com.

Spectrophotometry, specifically through the detection of coordination complexes formed with PEG, allows for the quantitative measurement of PEG content in solutions rsc.org. Nanoparticle Tracking Analysis (NTA) is used to count particles and determine their size distribution, a quantitative measure relevant when this compound is incorporated into nanoparticulate systems nih.gov. Quantitative polymerase chain reaction (qPCR) has also been used in studies involving PEGylated systems, for instance, to quantify miRNA extracted from extracellular vesicles nih.gov. Atomic Absorption Spectroscopy has been used for quantitative analysis in studies involving PEGylated gold nanoparticles liverpool.ac.uk. Flow cytometry has been employed to quantify the effect of PEG coating on red blood cells by evaluating the inhibition of antibody binding researchgate.net.

Detailed research findings from quantitative analyses of PEGylated compounds illustrate the type of data obtained. For example, in studies involving PEGylated bilosomes, quantitative analysis assessed particle size (PS), polydispersity index (PDI), Zeta Potential (ZP), and entrapment efficiency (%EE) innovareacademics.in. Results showed variations in these parameters based on formulation variables. For instance, a validated formulation of pegylated bilosomes showed a PS of 299.1 ± 5.12 nm, PDI of 0.481 ± 0.07, ZP of -36.6 ± 0.55 mV, and %EE of 79.25 ± 2.75 innovareacademics.in.

| Parameter | Value (Mean ± SD) |

|---|---|

| Particle Size (PS) | 299.1 ± 5.12 nm |

| Polydispersity Index (PDI) | 0.481 ± 0.07 |

| Zeta Potential (ZP) | -36.6 ± 0.55 mV |

| Entrapment Efficiency (%EE) | 79.25 ± 2.75 % |

Another study using PEG 8% for extracellular vesicle extraction reported miRNA quantities of 15.6 ng/μL nih.gov.

Experimental Design and Statistical Analysis in this compound Research

Experimental design approaches, such as factorial design and Design of Experiments (DOE), are employed to systematically investigate the effects of multiple variables on the outcome of processes involving PEGylation or the behavior of PEGylated compounds researchgate.netinnovareacademics.in. These designs help optimize reaction conditions or formulation parameters by minimizing the number of experiments required while still capturing interactions between variables. A study optimizing red blood cell PEGylation used a full factorial design to determine the optimum conditions, considering variables like temperature, reaction time, and reactive PEG concentration researchgate.net. Another study utilized a DOE approach with two levels and three factors to screen formulation and process variables for pegylated bilosomes innovareacademics.in.

Detailed research findings highlight the application of statistical analysis. In the red blood cell PEGylation study, statistical analysis of the experimental design, together with SEM results, indicated optimum PEGylation conditions researchgate.net. For the pegylated bilosomes study, ANOVA was used to evaluate the significance of each term in the model, and statistical model terms with a significant P-value of less than 0.05 were considered effective variables innovareacademics.in. Statistical analysis was also used to compare the solubility and skin retention of compounds in different binary and ternary systems containing PEG derivatives researchgate.netnih.gov.

| Statistical Method | Application in PEGylation Research Examples |

|---|---|

| Analysis of Variance (ANOVA) | Evaluating significance of variables in experimental design; comparing groups. innovareacademics.inresearchgate.net |

| Student's t-test | Comparing means between two groups. nih.gov |

| Multivariate analysis of variance | Analyzing the relationship between multiple variables. nih.gov |

| Factorial Design / DOE | Optimizing reaction or formulation parameters by systematically varying factors. researchgate.netinnovareacademics.in |

Q & A

Q. Tables for Data Organization

| Variable | Measurement Technique | Acceptable Range | Reference Standard |

|---|---|---|---|

| Purity (%) | HPLC | ≥95% | USP <621> Guidelines |

| Hydrodynamic Diameter (nm) | DLS | 5–20 nm | ISO 22412:2017 |

| Thermal Stability (°C) | TGA | Degradation onset ≥150 | ASTM E2550-23 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.